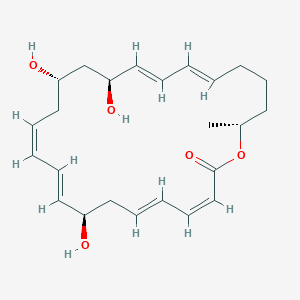
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one, commonly known as Palytoxin, is a potent marine toxin that is produced by certain species of soft corals and zoanthids. It is considered one of the deadliest toxins known to man, with a lethal dose of just a few micrograms.
Mécanisme D'action
Palytoxin binds to and activates sodium-potassium pumps, which are critical for maintaining the electrochemical gradient across cell membranes. This leads to the release of intracellular calcium, which can trigger a cascade of signaling events within the cell. Palytoxin has also been found to inhibit protein synthesis by binding to ribosomes.
Biochemical and Physiological Effects
Palytoxin has been shown to have a range of effects on various physiological systems in the body. It can cause respiratory distress, cardiovascular collapse, and neurological symptoms such as seizures and paralysis. It has also been found to have potent cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Palytoxin is a valuable tool for researchers studying ion channels and other cellular processes. Its potent biological activity allows for the investigation of complex signaling pathways and the development of new therapeutic agents. However, its extreme toxicity makes it difficult to work with, and great care must be taken to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for research on Palytoxin and its analogs. One area of interest is the development of new cancer therapies based on the toxin's cytotoxic effects. Another area of focus is the investigation of the toxin's effects on ion channels and other cellular processes, which could lead to the development of new drugs for a variety of diseases. Finally, researchers are also exploring the use of Palytoxin as a tool for studying the structure and function of complex biological systems.
Méthodes De Synthèse
Palytoxin is a complex molecule that has proven difficult to synthesize in the laboratory. However, researchers have been able to produce synthetic analogs of the toxin that have similar chemical properties and biological activity. One such method involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of the molecule.
Applications De Recherche Scientifique
Palytoxin has been the subject of extensive scientific research due to its potent biological activity and unique chemical structure. It has been found to have a wide range of effects on the body, including the disruption of ion channels, inhibition of protein synthesis, and induction of apoptosis.
Propriétés
Numéro CAS |
122540-27-6 |
|---|---|
Nom du produit |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Formule moléculaire |
C24H34O5 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-23,25-27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21+,22-,23+/m1/s1 |
Clé InChI |
XXDIJWSZFWZBRM-QCEWEWFLSA-N |
SMILES isomérique |
C[C@@H]1CCC/C=C/C=C/[C@H](C[C@H](C/C=C\C=C\[C@@H](C/C=C/C=C\C(=O)O1)O)O)O |
SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |
SMILES canonique |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |
Synonymes |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



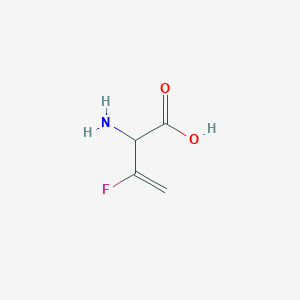

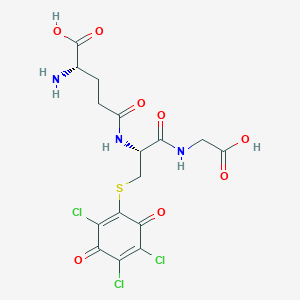
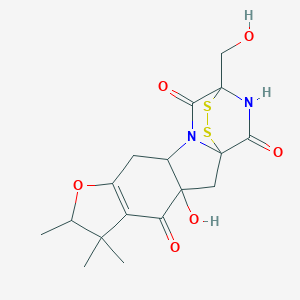

![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
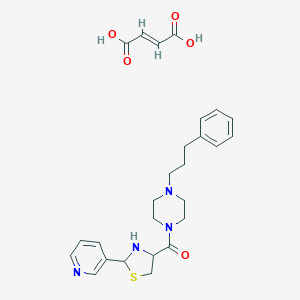
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)



![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)

